N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride

Description

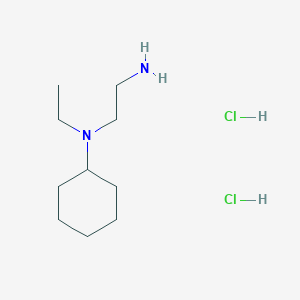

N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride is a bicyclic amine derivative characterized by a cyclohexyl group, an ethyl group, and a 2-aminoethyl moiety. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for applications in pharmaceutical synthesis or biochemical research.

Properties

Molecular Formula |

C10H24Cl2N2 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

N'-cyclohexyl-N'-ethylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H22N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H |

InChI Key |

UFYBYJPNZJSILC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN)C1CCCCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with ethylamine and ethylenediamine. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted amines, hydroxylamines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride and related compounds:

Key Structural and Functional Differences

Backbone Variations: The target compound features a cyclohexyl-ethyl-amine core, while analogs like N-(2-Aminoethyl)propanamide dihydrochloride replace the cyclohexyl group with a propanamide chain, altering hydrophobicity and hydrogen-bonding capacity . 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride substitutes the aminoethyl group with an acetamide, reducing basicity and increasing stability against enzymatic degradation .

2-Diethylaminoethyl chloride hydrochloride contains a reactive chloroethyl group, enabling alkylation reactions in pharmaceutical synthesis, unlike the non-halogenated target compound .

Physicochemical Properties :

- Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than neutral amines, facilitating their use in aqueous formulations.

- The cyclohexyl group in the target compound likely increases lipophilicity compared to linear alkyl analogs (e.g., ), influencing membrane permeability in biological systems.

Q & A

Q. What are optimized synthetic routes for N-(2-Aminoethyl)-N-ethylcyclohexanamine dihydrochloride, and how can high purity be achieved?

The synthesis typically involves multi-step reactions, starting with alkylation of cyclohexanamine derivatives followed by hydrochlorination. For example, reacting N-ethylcyclohexanamine with 2-chloroethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions, followed by HCl gas treatment to form the dihydrochloride salt. Purification via recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at 2–8°C in airtight, light-resistant containers. Hygroscopicity requires desiccants (silica gel) to prevent hydrolysis. Thermal stability assessments via TGA/DSC show decomposition above 250°C, indicating room-temperature stability for short-term use .

Q. What solvent systems are optimal for its dissolution in biological assays?

Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM). For aqueous buffers (pH 4–6), dilute to <1 mM to prevent precipitation. Sonication or mild heating (40°C) enhances solubility .

Q. How can researchers validate compound identity post-synthesis?

Combine HPLC-UV (retention time matching) with FT-IR to confirm amine (-NH) and hydrochloride (Cl⁻) functional groups. Cross-reference with PubChem/CAS spectral databases for validation .

Advanced Research Questions

Q. What experimental designs are used to study its interactions with neurotransmitter receptors?

Employ radioligand binding assays (e.g., using ³H-labeled antagonists) on isolated neuronal membranes. Dose-response curves (0.1–100 µM) quantify affinity (Ki). For G protein-coupled receptors (GPCRs), cAMP or calcium flux assays measure functional activity .

Q. How can metabolic pathways of this compound be elucidated in vitro?

Use hepatic microsomal incubations (human/rat) with NADPH cofactor. Analyze metabolites via LC-HRMS and compare fragmentation patterns with synthetic standards. CYP450 inhibition assays identify major metabolizing enzymes .

Q. What role does this compound play in catalytic processes, such as ligand design?

Its tertiary amine and ethyl groups can coordinate transition metals (e.g., Pd, Cu) in cross-coupling reactions. Test catalytic efficiency in Suzuki-Miyaura couplings, monitoring yield (%) and turnover frequency (TOF) with/without the compound as a ligand .

Q. How do computational models predict its pharmacokinetic properties?

Molecular dynamics simulations (AMBER/CHARMM force fields) assess blood-brain barrier permeability (logBB). QSAR models predict logP (2.1–2.5) and pKa (8.5–9.0) using software like Schrödinger Suite. Validate with experimental logD7.4 measurements .

Q. How should contradictions in reported biological activity be addressed?

Replicate studies under standardized conditions (e.g., cell line, passage number, assay buffer). Perform meta-analysis of dose-response data to identify outliers. Use isothermal titration calorimetry (ITC) to resolve discrepancies in binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.